molecular formula C11H11BrO3 B13162796 6-Bromo-4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

6-Bromo-4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

Cat. No.: B13162796
M. Wt: 271.11 g/mol
InChI Key: UHWBFNMOEDKLOQ-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a compound belonging to the benzopyran family, which is known for its diverse biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid typically involves the bromination of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

6-Bromo-4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

6-bromo-4-methyl-2,3-dihydrochromene-4-carboxylic acid

InChI

InChI=1S/C11H11BrO3/c1-11(10(13)14)4-5-15-9-3-2-7(12)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,13,14)

InChI Key

UHWBFNMOEDKLOQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2=C1C=C(C=C2)Br)C(=O)O

Origin of Product

United States

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